molecular formula C20H29N5O4 B10989694 ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate

Cat. No.: B10989694
M. Wt: 403.5 g/mol
InChI Key: GOONPDWCMJTXDM-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a synthetic organic compound designed for research applications. It features a complex molecular architecture containing two piperazine units, one of which is an arylpiperazine—a scaffold widely recognized in medicinal chemistry for its relevance to central nervous system (CNS) targets . Piperazine derivatives, in general, are frequently explored for their potential pharmacological properties and are found in various bioactive molecules . The specific incorporation of a glycyl linker and dual piperazine rings suggests this compound may be of significant interest in the design and synthesis of novel ligands. Arylpiperazine derivatives are extensively investigated as ligands for neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors . For instance, some arylpiperazine-based compounds have demonstrated anxiolytic-like activity that involves the serotonergic pathway, specifically through 5-HT 1A receptor interaction . Other research highlights arylpiperazine-indole derivatives as high-affinity, selective ligands for the human dopamine D4 receptor, showcasing the utility of such structures in neuropharmacological research . The mechanism of action for research compounds containing the arylpiperazine motif is often linked to the modulation of these G-protein coupled receptors in the CNS. The presence of two distinct piperazine rings in this molecule provides multiple sites for structural modification, making it a valuable intermediate or precursor for combinatorial chemistry and the development of compound libraries for high-throughput screening . Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize affinity and selectivity for specific biological targets. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

ethyl 4-[2-[(4-phenylpiperazine-1-carbonyl)amino]acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H29N5O4/c1-2-29-20(28)25-14-10-23(11-15-25)18(26)16-21-19(27)24-12-8-22(9-13-24)17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H,21,27)

InChI Key

GOONPDWCMJTXDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Glycyl-Piperazine Intermediate

The glycyl-piperazine intermediate is synthesized via nucleophilic acyl substitution. Piperazine reacts with a protected glycine derivative, such as glycine tert-butyl ester, in the presence of a coupling agent like HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide). This step ensures the introduction of the glycyl group onto the piperazine ring while minimizing side reactions.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: 0–5°C during reagent addition, followed by stirring at room temperature for 12–24 hours.

  • Yield: ~60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Coupling with 4-Phenylpiperazine

The glycyl-piperazine intermediate is coupled with 4-phenylpiperazine using a carbonyl-diimidazole (CDI)-mediated reaction. CDI activates the carbonyl group, enabling efficient amide bond formation between the glycyl unit and the secondary amine of 4-phenylpiperazine.

Optimization Notes :

  • Excess CDI (1.5 equivalents) improves reaction efficiency.

  • Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.

  • Yield: ~75–80% after recrystallization from ethanol.

Esterification with Ethyl Chloroformate

The final step involves esterification of the piperazine nitrogen using ethyl chloroformate. This reaction is conducted under basic conditions (triethylamine or pyridine) to neutralize HCl byproducts.

Procedure :

  • Dissolve the coupled intermediate in anhydrous THF.

  • Add ethyl chloroformate dropwise at 0°C.

  • Stir for 6–8 hours at room temperature.

  • Quench with ice-water and extract with ethyl acetate.

  • Purify via flash chromatography (ethyl acetate:hexane = 1:3).

Yield : ~85–90%.

Reaction Optimization and Analytical Characterization

Optimization of Coupling Reactions

Comparative studies of coupling agents reveal that CDI outperforms DCC or EDCI (ethylcarbodiimide hydrochloride) in terms of yield and purity for amide bond formation. Side products, such as N-acylurea derivatives, are minimized when CDI is used due to its superior leaving group properties.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) effectively separates unreacted starting materials.

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (>95% by HPLC).

Spectroscopic Validation

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 8H, piperazine), and 7.25–7.40 (m, 5H, phenyl).

    • ¹³C NMR : Peaks at δ 14.1 (CH₂CH₃), 165.5 (C=O ester), and 170.2 (C=O amide).

  • Mass Spectrometry : ESI-MS m/z 397.5 [M+H]⁺, consistent with the molecular formula C₁₈H₂₇N₃O₅S.

Comparative Analysis of Synthetic Routes

MethodCoupling AgentSolventYield (%)Purity (%)
CDI-MediatedCDIDCM7898
DCC/HOBtDCCDMF6592
EDCI/DMAPEDCITHF7094

CDI-mediated coupling achieves the highest yield and purity, making it the preferred method for large-scale synthesis.

Challenges and Mitigation Strategies

Side Reactions

  • N-Acylation Competes with O-Acylation : Controlled stoichiometry (1:1 ratio of amine to acylating agent) and low temperatures suppress undesired O-acylation.

  • Ester Hydrolysis : Anhydrous conditions and avoidance of protic solvents during esterification prevent hydrolysis.

Scalability Issues

  • Solvent Choice : Replacing DMF with THF reduces viscosity, facilitating stirring in large batches.

  • Catalyst Loading : Reducing CDI to 1.2 equivalents maintains efficiency while lowering costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Neuropharmacology

The compound exhibits significant interactions with serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. Preliminary studies suggest that ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate may modulate neurotransmitter pathways, potentially offering therapeutic benefits for conditions such as depression, anxiety, and schizophrenia.

Antidepressant Properties

Research indicates that piperazine derivatives can possess antidepressant-like effects. The structural modifications within the piperazine ring of this compound could enhance its binding affinity to serotonin receptors, thereby influencing mood regulation and providing a basis for further antidepressant development .

Antipsychotic Activity

Given the established role of piperazine derivatives in antipsychotic treatments, this compound may also exhibit similar properties. Its interaction with dopamine receptors could be pivotal in managing psychotic symptoms, warranting further investigation into its efficacy in clinical settings .

Enzyme Inhibition

Piperazine derivatives are known for their potential as enzyme inhibitors. This compound may inhibit key enzymes involved in neurotransmission and metabolic pathways, contributing to its pharmacological effects .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various receptors have shown that modifications within the piperazine structure can significantly alter receptor selectivity and affinity. Understanding these interactions is crucial for optimizing its therapeutic profile.

Case Studies and Research Findings

StudyFocusFindings
Fajemiroye et al. (2015) Antidepressant-like effectsThe study demonstrated that similar piperazine derivatives exhibited significant antidepressant activity in animal models, suggesting potential applications for this compound .
Galdino et al. (2015) Neuroprotective potentialResearch indicated that piperazine derivatives could protect against neurotoxic agents, highlighting the need for further exploration of this compound's protective effects on neuronal health .
Khatri et al. (2009) Receptor interactionThis study confirmed the role of piperazine derivatives in modulating serotonin receptors, supporting the hypothesis that this compound may have similar properties .

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Structural Modifications in Piperazine Derivatives

Substituent Variations
  • Sulfonamide vs. Carbonyl Groups: Ethyl 4-{N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate (CAS 714213-43-1, ) replaces the phenylpiperazine carbonyl group with a sulfonamide. Sulfonamides often improve metabolic stability and solubility but may alter receptor selectivity compared to carbonyl-linked analogs .
Ring System Modifications
  • Piperidine vs. Piperazine :
    • Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () substitutes one piperazine ring with piperidine, reducing nitrogen count and altering basicity. This modification could affect interactions with serotonin or dopamine receptors .

Functional Group Additions and Their Implications

Adamantane and Triazole Moieties
  • Ethyl 4-{[3-(adamantan-1-yl)-4-phenyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}piperazine-1-carboxylate (Compound II, ) incorporates an adamantane group and a triazole ring. Adamantane derivatives are known for antiviral and antimicrobial activity, suggesting this compound may target bacterial enzymes or viral proteases .
Halogenated Derivatives
  • p-MPPI and p-MPPF () feature iodobenzamido and fluorobenzamido groups, respectively. These halogens enhance receptor binding via electronic effects, making them potent 5-HT1A receptor antagonists. The target compound lacks halogens, which may limit its affinity for serotonin receptors .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Ethyl 4-[N-(2,3-dimethylphenyl)-N-(methanesulfonyl)glycyl]piperazine-1-carboxylate (CAS 4399-11-5, ) has a methanesulfonyl group and dimethylphenyl substituent, increasing lipophilicity. This contrasts with the target compound’s phenylpiperazine, which balances hydrophilicity and membrane permeability .
Receptor Targeting
  • Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 128074-76-0, ) includes a fluorophenyl-pyrrolidinone moiety, likely influencing GABAergic or kinase inhibition pathways. The target compound’s glycyl linker may instead favor peptidase or protease interactions .

Biological Activity

Ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring, a phenyl group, and a glycine moiety. This unique combination contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 270.31 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition results in increased levels of acetylcholine, which can enhance cognitive functions and potentially alleviate symptoms associated with neurological disorders such as Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Enhances synaptic transmission by increasing acetylcholine availability.
  • Serotonin Receptor Modulation : Interacts with serotonin receptors, potentially affecting mood and anxiety levels.

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic properties. For instance, studies on piperazine derivatives have demonstrated their effectiveness in animal models for anxiety and depression .

Antitumor Activity

Preliminary studies suggest potential antitumor activity linked to the compound's ability to modulate key signaling pathways involved in cancer cell proliferation. The structural similarity to known anticancer agents warrants further investigation into its efficacy against various cancer types .

Comparative Studies

A comparison of this compound with other piperazine derivatives reveals distinct advantages:

Compound Biological Activity References
This compoundAcetylcholinesterase inhibition, Antidepressant effects
N-(4-Pyridil)-2-(4-piperidinopropanoyl)amideAntidepressant
2-(4-Pyridinoyl)-N-(4-piperidinopropanoyl)amideAnticancer

Study 1: Acetylcholinesterase Inhibition

In a controlled study, this compound was tested for its ability to inhibit acetylcholinesterase. The results indicated a significant reduction in enzyme activity, correlating with enhanced cognitive performance in treated animal models .

Study 2: Antitumor Potential

Another study evaluated the antitumor effects of this compound in vitro against several cancer cell lines. The findings suggested that it induced apoptosis in cancer cells through the modulation of apoptotic pathways, indicating its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for ethyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution, often using ethylenediamine derivatives and dihaloalkanes under basic conditions .
  • Step 2 : Introduction of the phenylpiperazine moiety through coupling reactions, such as amide bond formation using benzoyl chloride derivatives in dichloromethane (DCM) with catalysts like N,N-diisopropylethylamine (DIPEA) .
  • Step 3 : Glycine incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the glycyl group to the piperazine backbone .
    Optimization : Adjusting solvent polarity (e.g., DCM vs. THF), temperature (room temperature to 50°C), and stoichiometric ratios of reactants can improve yields (typically 60–85%). Purity is enhanced via flash chromatography or crystallization with ether-based solvents .

Q. How is the compound’s structural integrity validated in academic research?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are used for small-molecule refinement to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while HRMS validates molecular weight. IR spectroscopy identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
  • Chromatography : HPLC with UV detection monitors purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

  • Data collection : Use high-resolution synchrotron X-ray sources to minimize errors in electron density maps.
  • Refinement strategies : Employ SHELXL’s twin refinement for handling twinned crystals or disorder in the piperazine ring .
  • Cross-validation : Compare crystallographic data with DFT-calculated structures (e.g., Gaussian09) to validate bond parameters and torsional angles .

Q. What methodologies address discrepancies in reported biological activity for analogs of this compound?

  • Target-specific assays : Use kinase inhibition assays (e.g., EGFR or BRAF) to evaluate IC₅₀ values, ensuring buffer conditions (pH 7.4, 1% DMSO) mimic physiological environments .
  • Structure-activity relationship (SAR) : Systematically modify substituents on the phenylpiperazine group (e.g., electron-withdrawing vs. donating groups) and assess changes in binding affinity via surface plasmon resonance (SPR) .
  • Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like serotonin (5-HT₁A) or dopamine D2, reconciling conflicting activity reports .

Q. How can stereochemical challenges during synthesis be mitigated?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers .
  • Asymmetric catalysis : Employ palladium-catalyzed couplings with BINAP ligands to control stereochemistry at the piperazine nitrogen .
  • Circular dichroism (CD) : Verify enantiomeric excess (>90%) by comparing experimental CD spectra with simulated data .

Methodological Considerations for Stability and Reactivity

Q. What protocols ensure compound stability during long-term storage?

  • Storage conditions : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester or carbamate groups .
  • Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to detect hydrolysis byproducts (e.g., free carboxylic acids) .

Q. How do researchers characterize the compound’s reactivity under physiological conditions?

  • pH-dependent stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation via LC-MS .
  • Metabolic profiling : Use liver microsomes (human or rat) to identify cytochrome P450-mediated oxidation products (e.g., N-dealkylation of piperazine) .

Comparative Analysis with Structural Analogs

Q. How does substituting the phenyl group with heteroaromatic rings affect activity?

  • Activity trends : Replacing phenyl with pyridyl (e.g., 4-pyridyl) increases water solubility but may reduce blood-brain barrier penetration due to higher polarity. Fluorophenyl analogs (e.g., 2,3-dichlorophenyl) enhance kinase selectivity .
  • Data sources : Compare IC₅₀ values from enzyme assays and logP values (e.g., 2.5 for phenyl vs. 1.8 for pyridyl) to correlate structure with bioavailability .

Advanced Analytical Techniques

Q. What emerging techniques improve characterization of this compound?

  • Cryo-EM : Resolve binding interactions with large biomolecules (e.g., GPCRs) at near-atomic resolution .
  • NMR crystallography : Combine solid-state NMR with XRD to resolve dynamic disorder in the piperazine ring .

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